Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 3-methyl-4-(4-methylphenyl)sulfonyloxyaniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 4-(4-nitro-2-sulfonatoanilino)phenyl, under alkaline conditions to form the azo dye.
Sulfonation: The final step involves sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo groups, breaking the -N=N- bonds and forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces various oxidized derivatives, including quinones.
Reduction: Yields aromatic amines.
Substitution: Results in substituted aromatic compounds with different functional groups.
Scientific Research Applications
Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Enzyme Inhibition: The compound can inhibit certain enzymes, impacting metabolic pathways.
Comparison with Similar Compounds
Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Another azo dye with similar applications but different structural features.
Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldivinylene)bis(benzenesulfonate): Known for its use in optical brighteners.
Disodium 4,4’-bis(4-aminophenyl)azobenzene-3,3’-disulfonate: Used in biological staining and as a pH indicator.
These compounds share some functional similarities but differ in their specific applications and chemical behavior.
Properties
Molecular Formula |
C36H26N6Na2O11S3 |
---|---|
Molecular Weight |
860.8 g/mol |
IUPAC Name |
disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-40-32-16-17-33(31-21-29(54(45,46)47)13-14-30(31)32)41-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
VEDWFXGRJIIXFX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.